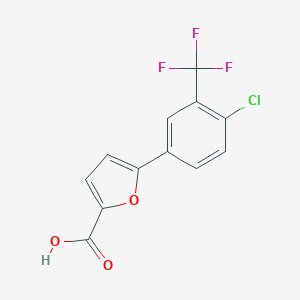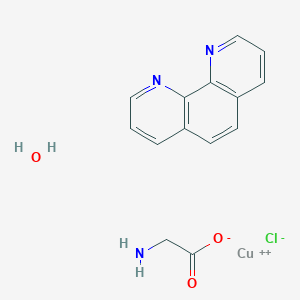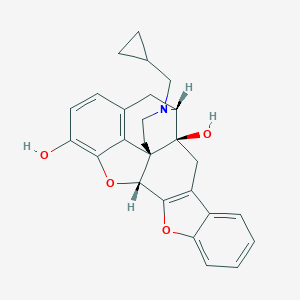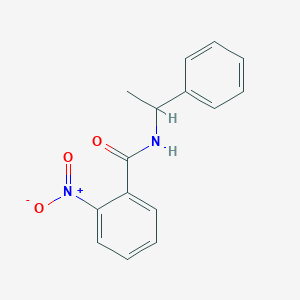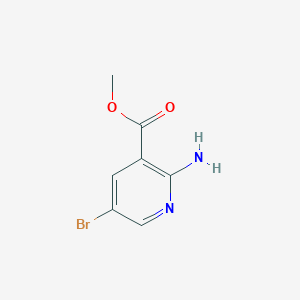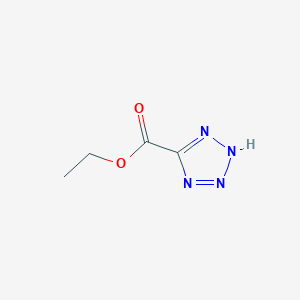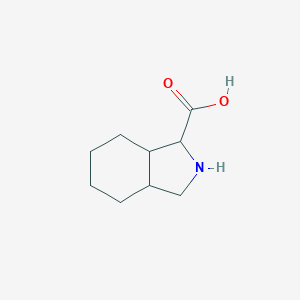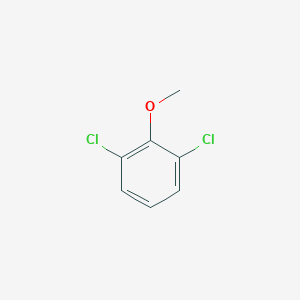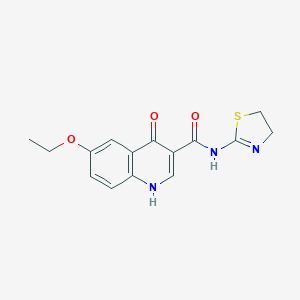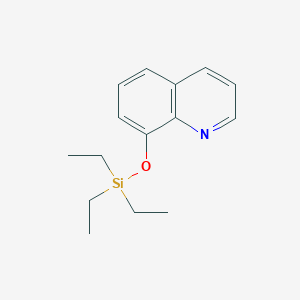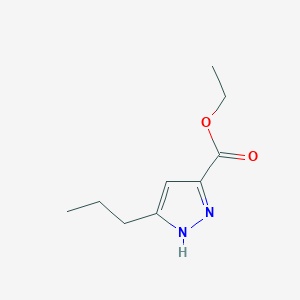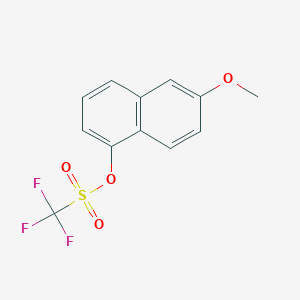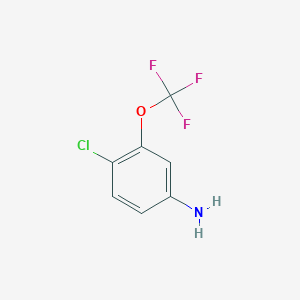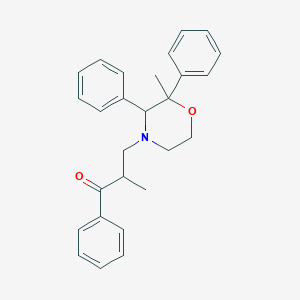
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential applications in scientific research due to its ability to interact with the dopamine and norepinephrine transporters in the brain. It has been studied as a potential treatment for depression, ADHD, and other psychiatric disorders. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has also been used as a tool to study the structure and function of neurotransmitter transporters.
Mécanisme D'action
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to that of cocaine or amphetamines. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. In humans, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been reported to cause euphoria, increased energy, and heightened sensory perception. However, it can also cause anxiety, paranoia, and hallucinations, particularly at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has advantages as a research tool due to its high potency and selectivity for the dopamine and norepinephrine transporters. However, it is also highly addictive and has potential for abuse, which can limit its usefulness in certain experiments. Additionally, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several areas of future research that could benefit from further study of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one. These include:
- Investigating the potential therapeutic applications of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one in treating psychiatric disorders.
- Studying the structure and function of neurotransmitter transporters using 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one as a tool.
- Developing new drugs based on the structure of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one that have improved selectivity and reduced potential for abuse.
- Examining the long-term effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one use on the brain and behavior.
In conclusion, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential as a research tool in the study of neurotransmitter transporters and their role in psychiatric disorders. However, its potential for abuse and addictive properties must be carefully considered when using it in experiments. Further research is needed to fully understand the effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one on the brain and behavior, and to develop new drugs based on its structure.
Méthodes De Synthèse
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromopropiophenone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
117278-53-2 |
|---|---|
Nom du produit |
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
Formule moléculaire |
C27H29NO2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C27H29NO2/c1-21(25(29)22-12-6-3-7-13-22)20-28-18-19-30-27(2,24-16-10-5-11-17-24)26(28)23-14-8-4-9-15-23/h3-17,21,26H,18-20H2,1-2H3 |
Clé InChI |
FTAFURDBLLPMJN-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Synonymes |
2-methyl-2,3-phenyl-3-methyltetrahydroxazine propiophenone 2-methyl-3-(2-methyl-2,3-diphenyl-4-morpholinyl)-1-phenyl-1-propanone MPMTH-PR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
